REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([NH2:8])[N:5]=[C:4]([S:9][CH2:10]C)[N:3]=1.CCO[CH:15]=[C:16]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[C:17]([O:19][CH2:20][CH3:21])=[O:18]>C(O)C>[NH2:8][C:6]1[N:5]=[C:4]([S:9][CH3:10])[N:3]=[C:2]([NH:1][CH:15]=[C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH:7]=1
|
Name
|
|
Quantity
|
9.95 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=C1)N)SCC
|
Name
|
|
Quantity
|
13.77 g
|
Type
|
reactant
|
Smiles
|
CCOC=C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 60 minutes
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25° C.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
ADDITION
|
Details
|
This mixture was treated with decolorizing carbon (NORIT®)
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 300 mL
|
Type
|
TEMPERATURE
|
Details
|
heated until homogeneous,
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
treated with water until cloudy
|
Type
|
WAIT
|
Details
|
stored at 0° C. for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
40 min |
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=NC(=N1)SC)NC=C(C(=O)OCC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |